molecular formula C18H18N4O5S2 B2914566 methyl 3-((4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate CAS No. 2034225-23-3

methyl 3-((4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate

Cat. No.: B2914566
CAS No.: 2034225-23-3
M. Wt: 434.49
InChI Key: PTMODLPEBGZLNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-((4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidin-4-one core linked to a sulfonylpiperidine-thiophene carboxylate moiety. While its specific biological targets remain uncharacterized in the provided evidence, structural analogs indicate relevance to vasopressin receptor (V1BR) antagonism or enzyme inhibition .

Properties

IUPAC Name

methyl 3-[4-(4-oxopyrido[2,3-d]pyrimidin-3-yl)piperidin-1-yl]sulfonylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5S2/c1-27-18(24)15-14(6-10-28-15)29(25,26)21-8-4-12(5-9-21)22-11-20-16-13(17(22)23)3-2-7-19-16/h2-3,6-7,10-12H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTMODLPEBGZLNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCC(CC2)N3C=NC4=C(C3=O)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Preparation of methyl 3-((4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate typically involves a multi-step synthetic process:

  • Formation of the pyridopyrimidine core: : Starting with a pyridine derivative, a series of condensation reactions form the pyridopyrimidine structure.

  • Attachment of the piperidine ring: : Via nucleophilic substitution or reductive amination, the piperidine ring is attached to the pyridopyrimidine core.

  • Introduction of the sulfonyl group: : Sulfonyl chloride reacts with the amine group on the piperidine ring under basic conditions.

  • Formation of the thiophene carboxylate ester: : The thiophene ring is introduced through palladium-catalyzed coupling reactions, followed by esterification to yield the final compound.

Industrial Production Methods

In an industrial setting, these reactions are scaled up with optimized reaction conditions, including precise temperature control, solvent selection, and purification methods. Continuous flow reactors might be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Undergoes oxidation reactions, potentially forming sulfoxides or sulfones.

  • Reduction: : The nitro group in intermediates may be reduced to amines.

  • Substitution: : Halogenated derivatives may undergo nucleophilic or electrophilic substitution.

Common Reagents and Conditions

  • Oxidation: : Utilizes oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Commonly employs reducing agents such as lithium aluminium hydride or catalytic hydrogenation.

  • Substitution: : Involves reagents like sodium hydride or organolithium compounds.

Major Products

  • Oxidation produces sulfoxides and sulfones.

  • Reduction yields amines or alcohols.

  • Substitution results in a variety of substituted pyridopyrimidine derivatives.

Scientific Research Applications

Chemistry

  • Serves as a building block for more complex molecules in synthetic organic chemistry.

Biology

  • Acts as a ligand in binding studies with biological macromolecules.

Medicine

  • Explored for its potential as a pharmaceutical agent, particularly in treatments involving its unique binding properties.

Industry

  • Employed in the development of advanced materials with specific electronic or photophysical properties.

Mechanism of Action

Molecular Targets and Pathways

  • Mechanism: : The compound likely interacts with enzyme active sites or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking.

  • Pathways: : In medicinal chemistry, it may inhibit specific enzymes or modulate receptor activity, influencing pathways related to disease.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structural uniqueness lies in its pyrido[2,3-d]pyrimidin-4-one core , a scaffold shared with several pharmacologically active analogs. Key comparisons include:

Table 1: Structural Features of Analogs
Compound Name/ID Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound Pyrido[2,3-d]pyrimidin-4-one Sulfonylpiperidine-thiophene carboxylate ~466.5 (calculated)
TASP699 (N-tert-butyl-2-[2-(6-methoxypyridine-2-yl)-6-[3-(morpholin-4-yl)propoxy]-4-oxopyrido...) Pyrido[2,3-d]pyrimidin-4-one Methoxypyridine, morpholinylpropoxy, tert-butyl acetamide ~638.7 (estimated)
Example 62 () Pyrazolo[3,4-d]pyrimidine Chromen-4-one, 5-methylthiophene, fluorophenyl ~560.2 (M++1)

Key Observations :

  • The pyrido[2,3-d]pyrimidin-4-one core is conserved in TASP699 and the target compound, but substituents diverge significantly.
  • Example 62 () replaces the pyridopyrimidinone with a pyrazolopyrimidine core, linked to a chromenone system. This structural variation suggests divergent biological targets, possibly kinase inhibition .

Pharmacological Data and Receptor Affinity

While direct data for the target compound is unavailable, inferences are drawn from analogs:

Table 2: Pharmacological Profiles
Compound Target Receptor/Enzyme Affinity (nM) Selectivity Over Off-Targets Application
TASP699 V1BR 0.16 >1,000-fold vs. V1A, V2, OT PET Imaging (V1BR)
11C-SSR149415 V1BR Not reported Moderate selectivity PET Imaging (discontinued)
Example 62 Unspecified kinase? Not reported Not reported Preclinical studies

Key Findings :

  • TASP699 demonstrates exceptional V1BR affinity (0.16 nM) and selectivity (>1 µM against 87 off-targets), enabling its use as a PET tracer for pituitary imaging .

Selectivity and Drug-Likeness

  • Selectivity : The sulfonyl group in the target compound may reduce off-target interactions compared to TASP699’s morpholine moiety, which could engage unintended amine-binding targets.
  • Drug-Likeness :
    • Target Compound : Lower molecular weight (~466 vs. ~639 for TASP699) aligns better with Lipinski’s rules.
    • logP : Estimated to be lower than TASP699 due to polar sulfonyl and ester groups, suggesting improved aqueous solubility.

Biological Activity

Methyl 3-((4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, molecular mechanisms, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a multi-functional structure that includes:

  • Pyrido[2,3-d]pyrimidine core : Known for its role in various biological processes.
  • Piperidine ring : Often associated with pharmacological properties.
  • Thiophene moiety : Contributes to the compound's stability and reactivity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives of pyrido[2,3-d]pyrimidines can inhibit key enzymes involved in cancer cell proliferation.

Study Findings
Inhibition of dihydrofolate reductase (DHFR) leads to reduced tetrahydrofolate levels in cancer cells.
Compounds with similar structures demonstrated cytotoxic effects on various cancer cell lines.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Inhibition of Enzymatic Activity : The compound binds to the active sites of enzymes like DHFR, inhibiting their function and leading to decreased nucleotide synthesis, which is crucial for DNA replication in rapidly dividing cells.
  • Modulation of Signaling Pathways : It influences several signaling pathways associated with cell growth and apoptosis, thereby promoting programmed cell death in malignant cells.

Case Studies

Several studies have explored the biological effects of related compounds:

  • Antidiabetic Effects : A study on a structural analogue showed improved insulin sensitivity and reduced blood glucose levels in diabetic mice models, suggesting potential applications in diabetes management .
  • Neuroprotective Effects : Another investigation revealed that similar compounds could protect neuronal cells from oxidative stress, indicating potential therapeutic benefits for neurodegenerative diseases .

Q & A

Q. Critical Factors :

  • Temperature Control : Higher temperatures during sulfonation risk sulfone decomposition.
  • Catalyst Selection : Palladium-based catalysts improve piperidine coupling efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity (>95%) .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound's structure?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., sulfonyl groups at δ 3.2–3.5 ppm, aromatic thiophene protons at δ 7.1–7.8 ppm) and verifies ester carbonyls (~δ 165–170 ppm) .
    • 2D NMR (COSY, HSQC) : Resolves piperidine ring conformations and sulfonyl-thiophene connectivity .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 500–550 range) and fragments (e.g., loss of SO₂ or methyl ester groups) .
  • X-ray Crystallography : Determines absolute configuration and hydrogen-bonding networks. Single crystals are grown via slow evaporation (acetonitrile/chloroform) .

Q. Key Challenges :

  • Crystallization : Hydrophilic sulfonyl groups may require co-solvents (DMSO/water) .
  • Dynamic Exchange : Piperidine ring puckering can complicate NMR analysis; low-temperature experiments (-40°C) mitigate this .

Advanced: How can researchers investigate the catalytic role of the piperidine-sulfonyl moiety in this compound's interaction with biological targets?

Methodological Answer:

Kinetic Studies :

  • Enzyme Inhibition Assays : Measure IC₅₀ values against kinases or proteases using fluorogenic substrates. Compare activity of the parent compound vs. analogs lacking the sulfonyl-piperidine group .

Molecular Docking :

  • Ligand-Target Modeling : Use software (e.g., AutoDock Vina) to simulate binding poses. The sulfonyl group may act as a hydrogen-bond acceptor with catalytic lysine residues (e.g., in ATP-binding pockets) .

Isotopic Labeling :

  • ¹⁸O-Labeled Sulfonyl Groups : Track interaction stability via mass spectrometry to confirm covalent vs. non-covalent binding .

Q. Data Interpretation :

  • Contradictions : If catalytic activity varies across assays, validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound across different studies?

Methodological Answer:

Structure-Activity Relationship (SAR) Analysis :

  • Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing methoxy with fluoro groups) to isolate pharmacophoric elements .

Assay Standardization :

  • Control for Redox Interference : Use antioxidants (e.g., ascorbic acid) in cell-based assays to rule out false positives from compound oxidation .

Computational ADMET Profiling :

  • Solubility/Permeability Modeling : Predict bioavailability discrepancies using tools like SwissADME. Low solubility may explain variable IC₅₀ values in vitro vs. in vivo .

Q. Case Study :

  • A study reported conflicting IC₅₀ values (10 µM vs. 50 µM) for kinase inhibition. Follow-up SAR revealed that the 4-oxo group’s tautomerization state (keto vs. enol) affects binding .

Advanced: How can the compound's pharmacokinetic properties be optimized through structural modifications?

Methodological Answer:

Solubility Enhancement :

  • PEGylation : Introduce polyethylene glycol (PEG) chains to the piperidine nitrogen, improving aqueous solubility without disrupting target binding .

Metabolic Stability :

  • Deuterium Labeling : Replace methyl ester hydrogens with deuterium to slow CYP450-mediated hydrolysis .

Prodrug Design :

  • Ester-to-Amide Conversion : Replace the methyl ester with a tert-butyl carbamate, which is cleaved in vivo by esterases .

Q. Validation Metrics :

  • In Vivo Half-Life : Monitor plasma concentration in rodent models via LC-MS/MS.
  • Toxicity Screening : Assess hepatotoxicity using HepG2 cells and mitochondrial stress assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.